molecular formula C13H11NO3 B13095225 2-Methylproyl2-pyridylketone

2-Methylproyl2-pyridylketone

Cat. No.: B13095225
M. Wt: 229.23 g/mol
InChI Key: XUYIFGKVHXRWFB-UHFFFAOYSA-N
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Description

2-Methylproyl 2-pyridyl ketone is an organic compound with the chemical formula C10H13NO. It is a colorless or pale yellow liquid with a distinct smell. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a crucial pharmacophore group .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylproyl 2-pyridyl ketone can be synthesized through several methods. One common method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, resulting in the formation of 2-pyridyl ketones . Another method involves the reaction of methyl butyl acetone with ammonia to generate 2-(3-Methylbutyl) pyrrolidine, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield 2-Methylproyl 2-pyridyl ketone .

Industrial Production Methods

In industrial settings, the continuous flow synthesis method is often employed. This method involves the rapid synthesis of 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine reacts with esters to obtain 2-pyridyl ketones in good yield within a short reaction time . This method is efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methylproyl 2-pyridyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-pyridyl ketones, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Methylproyl 2-pyridyl ketone involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridyl ketone
  • 2-Pyridyl ketone Schiff bases
  • 2-Pyridyl MIDA boronate

Uniqueness

2-Methylproyl 2-pyridyl ketone is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-(2-methylpyran-2-yl)-2-pyridin-2-ylethane-1,2-dione

InChI

InChI=1S/C13H11NO3/c1-13(7-3-5-9-17-13)12(16)11(15)10-6-2-4-8-14-10/h2-9H,1H3

InChI Key

XUYIFGKVHXRWFB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=CO1)C(=O)C(=O)C2=CC=CC=N2

Origin of Product

United States

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